IRAK-1-4 Inhibitor I
Overview
Description
The compound known as IRAK-1-4 Inhibitor I is a novel benzimidazole derivative that acts as a potent inhibitor of interleukin-1 receptor-associated kinases 1 and 4. These kinases play a crucial role in the signaling pathways of the immune system, particularly in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. The inhibition of these kinases has significant implications for the treatment of various inflammatory diseases, cancers, and autoimmune disorders .
Mechanism of Action
Target of Action
IRAK-1-4 Inhibitor I, also known as IRAK-1/4 Inhibitor, primarily targets the Interleukin receptor-associated kinase (IRAK) proteins . These proteins are pivotal in interleukin-1 and Toll-like receptor-mediated signaling pathways . They play essential roles in innate immunity and inflammation . IRAK1 is involved in a wide range of diseases such as dry eye, which highlights its potential as a therapeutic target under various conditions .
Biochemical Pathways
IRAK proteins are primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These pathways are crucial for regulating innate immunity and inflammation . Upon activation, the intracellular domains of Toll/interleukin-1 receptors within TLR dimers trigger the formation of a multiprotein signaling complex known as the myddosome, which includes MyD88 and members of the IRAK family . Following the binding of the ligand to IL-1R or TLRs, IRAK undergoes phosphorylation, leading to its dissociation from the receptor complex and its association with tumor necrosis factor (TNF) receptor-activated factor 6 (TRAF6) .
Result of Action
Inhibition of IRAK1/4 suppresses T-ALL progression and increases sensitivity to chemotherapy . IRAK1/4 promotes T-ALL proliferation and survival via TRAF6-dependent stabilization of MCL1 . In human AML cell lines and patient samples, the dual IRAK1/4 inhibitor was significantly more effective at inducing cell death and differentiation, and attenuating LSPC function as compared to the IRAK4 inhibitor .
Biochemical Analysis
Biochemical Properties
IRAK-1-4 Inhibitor I plays a significant role in biochemical reactions. It interacts with IRAK proteins, which are a class of serine/threonine kinases that act as primary regulators of interleukin (IL)-1R signaling and Toll-like receptor (TLR)-mediated signaling . These interactions are crucial for regulating innate immunity and inflammation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the signaling through TLR2 and IL-1R .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK-1-4 Inhibitor I typically involves the formation of a benzimidazole core structure. One common synthetic route includes the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization of the benzimidazole ring with various substituents, such as nitrobenzoyl and morpholinylethyl groups, is achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification is typically achieved through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
IRAK-1-4 Inhibitor I undergoes several types of chemical reactions, including:
Oxidation: The nitro group on the benzimidazole ring can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoyl derivatives.
Reduction: Formation of aminobenzoyl derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
IRAK-1-4 Inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate the role of interleukin-1 receptor-associated kinases in immune responses.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancers, and autoimmune disorders. .
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Comparison with Similar Compounds
Similar Compounds
Pacritinib: Another kinase inhibitor with activity against interleukin-1 receptor-associated kinase 1.
Rosoxacin: A compound with similar inhibitory effects on interleukin-1 receptor-associated kinase 1.
JH-X-119-01: A covalent inhibitor of interleukin-1 receptor-associated kinase 1 with potential therapeutic applications in B-cell lymphomas.
Uniqueness
IRAK-1-4 Inhibitor I is unique in its dual inhibition of both interleukin-1 receptor-associated kinases 1 and 4, providing a broader range of therapeutic effects compared to compounds that target only one kinase. This dual inhibition is particularly beneficial in conditions where both kinases play a critical role in disease progression .
Properties
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFYQHZJIIHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475143 | |
Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509093-47-4 | |
Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Irak-1/4 inhibitor I | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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